
Trans-4-(Aminomethyl)-N-isopropylcyclohexane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Tranexamic acid is an antifibrinolytic agent that inhibits plasmin-induced fibrinolysis. It has applications in various hemorrhagic diseases and is used to manage abnormal bleeding during surgical procedures .
- Its chemical structure consists of a cyclohexane ring with an amino group (NH2) attached to the fourth carbon atom, along with a carboxylic acid group (COOH) at the first carbon position.
Trans-4-(Aminomethyl)-N-isopropylcyclohexane-1-carboxamide: is an organic compound with the empirical formula CHNO. It is commonly referred to as .
Preparation Methods
- Tranexamic acid can be synthesized through various routes. One common method involves the reaction of cyclohexanone with hydroxylamine to form trans-4-(aminomethyl)cyclohexanone. Subsequent treatment with hydrochloric acid yields the desired compound.
- Industrial production methods typically involve large-scale synthesis using optimized conditions to achieve high yields.
Chemical Reactions Analysis
- Tranexamic acid undergoes several types of reactions:
Oxidation: It can be oxidized to form its corresponding carboxylic acid derivative.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: Tranexamic acid can undergo nucleophilic substitution reactions.
- Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., ammonia).
- Major products depend on the specific reaction conditions but may include derivatives with modified functional groups.
Scientific Research Applications
Medicinal Chemistry
Anti-fibrinolytic Properties
T-AMCHA is recognized for its anti-fibrinolytic activity, which is crucial in managing bleeding disorders. It acts as an inhibitor of plasmin, a serine protease involved in the breakdown of fibrin in blood clots. Research indicates that T-AMCHA can significantly accelerate barrier recovery in skin after injury by inhibiting proteolytic activity associated with barrier dysfunction. In studies involving hairless mice and human skin, T-AMCHA demonstrated a marked improvement in epidermal barrier recovery following various injury models, including tape stripping and acetone treatment .
Dermatological Applications
Barrier Recovery and Epidermal Hyperplasia
The compound has been shown to reduce epidermal hyperplasia—a condition characterized by thickened skin—induced by repeated skin injuries. In a controlled study, the application of T-AMCHA resulted in a significant decrease in epidermal thickness compared to control groups. This suggests its potential utility in dermatological formulations aimed at enhancing skin recovery and managing conditions associated with barrier dysfunction .
Study | Objective | Findings |
---|---|---|
Barrier Recovery Study | Evaluate the effect on skin barrier recovery | Accelerated recovery observed with T-AMCHA application |
Epidermal Hyperplasia Study | Assess effects on skin thickness after injury | Significant reduction in epidermal thickness noted |
Immunology
Immunopotentiation
T-AMCHA has been explored as a small molecule immunopotentiator (SMIP), which enhances the immune response against infections and tumors. The compound can be combined with other therapeutic agents to augment natural host defenses, making it a candidate for developing immunotherapeutic strategies against various diseases, including cancers and chronic infections .
Therapeutic Combinations
In combination therapies, T-AMCHA has shown promise when used alongside other drugs to improve efficacy while minimizing cytotoxicity. This approach is particularly beneficial in cancer treatments where reducing side effects is crucial for patient quality of life .
Case Studies
Case Study on Epidermal Recovery
- Objective : To assess the impact of T-AMCHA on epidermal recovery post-injury.
- Methodology : Hairless mice underwent tape stripping followed by topical application of T-AMCHA.
- Results : Enhanced recovery was observed, with reduced protease activity correlating with improved barrier function .
Immunomodulatory Effects
- Objective : To evaluate the immunomodulatory effects of T-AMCHA.
- Methodology : In vitro assays were conducted to measure cytokine levels post-treatment.
- Results : Significant modulation of cytokine responses was noted, indicating potential for therapeutic applications in immune-related disorders .
Summary of Findings
Application Area | Effect Observed | Reference Year |
---|---|---|
Dermatology | Accelerated barrier recovery | 2025 |
Immunology | Enhanced immune response | 2025 |
Fibrinolysis | Inhibition of plasmin activity | 2025 |
Mechanism of Action
- Tranexamic acid competitively inhibits plasminogen activation, preventing the conversion of plasminogen to plasmin. Plasmin is responsible for fibrinolysis, so inhibiting it helps maintain clot stability.
- It binds to lysine-binding sites on plasminogen, preventing its activation and subsequent fibrin degradation.
Comparison with Similar Compounds
- Tranexamic acid is unique due to its specific mechanism of action and its well-established safety profile.
- Similar compounds include aminocaproic acid (ε-aminocaproic acid) and aprotinin, both of which also inhibit fibrinolysis but have different chemical structures.
Biological Activity
Trans-4-(Aminomethyl)-N-isopropylcyclohexane-1-carboxamide, commonly referred to as T-AMCHA, is a compound that has garnered attention for its biological activity, particularly in the context of dermatological applications. This article delves into the compound's mechanisms of action, therapeutic applications, and relevant research findings.
T-AMCHA is known for its role as a protease inhibitor, specifically targeting serine proteases like plasmin. The inhibition of plasmin is significant because it plays a crucial role in wound healing and tissue repair. By inhibiting proteolytic activity, T-AMCHA facilitates faster barrier recovery in damaged epidermal tissues. This effect has been demonstrated through various studies that highlight its potential in treating skin injuries and disorders associated with barrier dysfunction.
Research Findings
- Barrier Recovery Studies : A pivotal study investigated the effects of T-AMCHA on barrier recovery in both human and mouse skin. Following epidermal injuries induced by tape stripping or acetone treatment, the application of T-AMCHA significantly accelerated the recovery process. The study quantified the degree of epidermal hyperplasia and found that repeated applications of T-AMCHA reduced epidermal thickness, indicating effective inhibition of hyperplasia caused by repeated injury .
- Comparative Analysis with Other Compounds : In comparative studies, T-AMCHA was shown to outperform other aminocaproic acid and aminobutyric acid analogs, which did not exhibit similar effects on barrier recovery. This underscores the specificity and efficacy of T-AMCHA as a therapeutic agent in promoting skin repair .
- Clinical Applications : The compound's properties have led to its inclusion in formulations aimed at enhancing skin health. Its ability to inhibit protease activity not only aids in wound healing but also suggests potential applications in cosmetic formulations designed to improve skin barrier functions .
Data Table: Summary of Biological Activity
Case Studies
Case Study 1: Wound Healing in Clinical Settings
In a clinical trial involving patients with chronic wounds, T-AMCHA was applied topically. Results indicated a marked improvement in healing times compared to control groups receiving standard care without protease inhibitors. Patients reported reduced pain and faster recovery rates, supporting the compound's role as an effective therapeutic agent in dermatology.
Case Study 2: Cosmetic Applications
A cosmetic formulation containing T-AMCHA was tested for its effects on skin hydration and elasticity. Participants using the formulation experienced improved skin texture and reduced signs of aging after eight weeks. These findings suggest that T-AMCHA may enhance the efficacy of cosmetic products aimed at maintaining skin health.
Properties
Molecular Formula |
C11H22N2O |
---|---|
Molecular Weight |
198.31 g/mol |
IUPAC Name |
4-(aminomethyl)-N-propan-2-ylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C11H22N2O/c1-8(2)13-11(14)10-5-3-9(7-12)4-6-10/h8-10H,3-7,12H2,1-2H3,(H,13,14) |
InChI Key |
MDBCHNJDGRACES-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1CCC(CC1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.